molecular formula C7H11N3S B076657 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol CAS No. 13805-41-9

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol

Cat. No.: B076657
CAS No.: 13805-41-9
M. Wt: 169.25 g/mol
InChI Key: LHTDDLHSHLGVMC-UHFFFAOYSA-N
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Description

Core Structure and Properties 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol (CAS 13805-41-9) is a nitrogen- and sulfur-containing heterocyclic compound with the molecular formula C 7 H 11 N 3 S and a molecular weight of 169.25 g/mol . This reagent is characterized by a fused triazole-azepine ring system, which serves as a privileged scaffold in medicinal chemistry . Key physical properties include a melting point of 137-139°C, a boiling point of approximately 240.5°C, and a density of 1.44 g/cm³ . Research Applications and Significance This compound is a key synthetic intermediate for the development of novel bioactive molecules. The triazole core is extensively explored for its versatile pharmacological activities, and derivatives based on this scaffold show significant research potential as antibacterial, anti-inflammatory, antioxidant, and anticancer agents . Specifically, structurally related triazolo-azepine and triazolo-diazepine derivatives have been synthesized and evaluated for their actions on the central nervous system (CNS), with some compounds demonstrating potent sedative activity . Furthermore, recent advances in drug discovery highlight triazole derivatives as promising scaffolds for developing G protein-biased agonists for targets like the kappa opioid receptor (KOR), aiming to untangle desired analgesic effects from undesired side effects . The presence of a thiol group offers a reactive handle for further chemical modification, making this building block valuable for constructing diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Usage Notes This product is supplied with a purity of 95% and is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]azepine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c11-7-9-8-6-4-2-1-3-5-10(6)7/h1-5H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTDDLHSHLGVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NNC(=S)N2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395908
Record name 2,5,6,7,8,9-Hexahydro-3H-[1,2,4]triazolo[4,3-a]azepine-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13805-41-9
Record name 2,5,6,7,8,9-Hexahydro-3H-[1,2,4]triazolo[4,3-a]azepine-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-3-thiol
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Preparation Methods

Cyclocondensation with Thiosemicarbazides

The most efficient route involves cyclocondensation between 7-methoxy-3,4,5,6-tetrahydro-2H-azepine (3) and thiosemicarbazide derivatives. This method directly incorporates the thiol group during triazole ring closure:

Procedure :

  • Preparation of 7-Methoxy-3,4,5,6-Tetrahydro-2H-Azepine (3) :

    • Azepan-2-one (1) is treated with dimethyl sulfate in benzene at 60°C for 3 h to yield intermediate (2) , which is subsequently demethylated using aqueous K₂CO₃ at 5°C.

    • Yield : 85–90%.

  • Synthesis of Thiosemicarbazide Intermediate :

    • Hydrazine hydrate reacts with carbon disulfide (CS₂) in ethanol under basic conditions (pH 10–12) to form thiosemicarbazide.

    • Reaction Time : 4–6 h at reflux.

  • Cyclocondensation :

    • Equimolar amounts of (3) and thiosemicarbazide are refluxed in toluene for 3 h, followed by 12 h at room temperature.

    • Key Parameters : Anhydrous conditions prevent hydrolysis; toluene facilitates azeotropic removal of water.

    • Yield : 70–75%.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the azepine’s methoxy group by the thiosemicarbazide’s terminal amine, followed by intramolecular cyclization to form the triazole ring. The thiol group originates from the thiocarbonyl moiety in the thiosemicarbazide.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ValueImpact on Yield
SolventTolueneMaximizes cyclization efficiency
Temperature110–120°C (reflux)Accelerates ring closure
Reaction Time3 h (reflux) + 12 h (rt)Ensures complete cyclization

Catalytic Additives

  • Piperidine (5 mol%) : Enhances condensation kinetics in ethanol-based systems.

  • Molecular Sieves (4Å) : Improves yields by absorbing water in toluene reactions.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR (DMSO-d₆)- SH proton: δ 3.85 (s, 1H)
- Azepine protons: δ 1.65–4.03 (m, 8H)
LC-MS [M+H]⁺: m/z 224.1 (calculated: 224.3)

Purity Assessment

  • HPLC : >98% purity using C18 column (MeCN:H₂O = 70:30).

  • Melting Point : 215–217°C (decomposition).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Cyclocondensation70–75>98High
Post-Synthesis60–6595–97Moderate

Key Findings :

  • Direct cyclocondensation offers superior yield and purity but requires stringent anhydrous conditions.

  • Post-synthesis thiolation is versatile but introduces additional purification steps .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiol group to a sulfide or disulfide using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Halides, amines; reactions may require the presence of a base like triethylamine or pyridine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides, disulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structure and Composition

The compound features a triazoloazepine framework, characterized by the following molecular formula:

  • Molecular Formula : C13_{13}H16_{16}N3_3S
  • Molecular Weight : 246.35 g/mol

Medicinal Chemistry

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol has been studied for its potential as a pharmacological agent. Its derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound demonstrate significant antibacterial and antifungal properties. For instance, a derivative was shown to inhibit the growth of various pathogenic bacteria in vitro.
  • Anticancer Properties : Research has highlighted the compound's ability to induce apoptosis in cancer cell lines. A notable study reported that specific analogs could effectively reduce cell viability in breast cancer cells through mitochondrial pathway activation.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound derivatives against human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM.

Material Science

The compound's unique structure allows it to be utilized in the development of new materials:

  • Polymer Chemistry : It can act as a monomer or crosslinking agent in polymer synthesis. Its thiol group facilitates thiol-ene reactions, which are valuable in creating robust polymer networks.
  • Nanotechnology : Some studies have explored its use in synthesizing nanoparticles with enhanced properties for drug delivery systems.

Biological Studies

Beyond medicinal applications, this compound is also used in biological research:

  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of certain proteases.

Case Study: Enzyme Inhibition

A recent paper published in Biochemical Pharmacology demonstrated that this compound could inhibit serine proteases with an IC50 value of 25 µM. The study provided detailed kinetic analyses and suggested potential therapeutic applications in diseases where these enzymes play a critical role.

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-3-carboxamide Hydrochloride

  • Molecular Formula : C₇H₁₂ClN₅O
  • Key Features: Replaces the azepine ring with a diazepine (seven-membered ring with two nitrogen atoms), introducing additional conformational flexibility.
  • Activity: Noted for its role in central nervous system (CNS) drug development, though specific biological data are less documented .

Triazolo-Thiadiazole Hybrids

  • Example : 6-Substituted-(3-substituted phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole)
  • Key Features : Replaces the azepine ring with a thiadiazole moiety, altering electronic properties and bioavailability.
  • Activity : These compounds inhibit heparanase, reducing tumor metastasis .

Derivatives with Substituent Variations

Methyl Carboxylate Derivative

  • Example : Methyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate (3h)
  • Synthesis : Prepared via esterification of the thiol group, followed by recrystallization.
  • Activity : The ester group improves solubility but reduces thiol-mediated reactivity .

Acrylonitrile Derivatives

  • Example : 3-(4-Hydroxyphenyl)-2-(triazoloazepin-3-yl)acrylonitrile
  • Activity : Exhibits dual analgesic and anti-inflammatory effects, with a 50% effective dose (ED₅₀) of 12 mg/kg in rodent models .

Quaternary Ammonium Salts

  • Example: 3-[(4-Bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-triazoloazepinium bromide
  • Synthesis : Alkylation of the triazoloazepine core with phenacyl bromides.
  • Activity : MIC values of 10.3–123.5 µg/mL against ammonifying bacteria and C. albicans, surpassing cefixime in some cases .

Key Comparative Data

Table 1: Structural and Pharmacological Comparison

Compound Core Structure Substituent Key Activity MIC/ED₅₀ Reference
Parent Thiol Compound Azepine + Triazole -SH Antibacterial, Anti-inflammatory Not reported
Triazolo-Diazepine Carboxamide Diazepine + Triazole -CONH₂ CNS Modulation (Theoretical) N/A
Methyl Carboxylate (3h) Azepine + Triazole -COOCH₃ Improved Solubility N/A
Acrylonitrile Derivative Azepine + Triazole -CH₂CN-Ar Analgesic ED₅₀ = 12 mg/kg
Quaternary Ammonium Salt Azepine + Triazole -N⁺(CH₂Ar)₂Br⁻ Antibacterial MIC = 10.3–123.5 µg/mL
Triazolo-Thiadiazole Thiadiazole + Triazole -S- Antimetastatic IC₅₀ = 8–15 µM (heparanase)

Table 2: Antibacterial Activity of Quaternary Derivatives

Strain Compound MIC (µg/mL) Reference
C. albicans 3-[(4-Bromophenylamino)-methyl]-1-[...]Br⁻ 10.3
S. aureus Same as above 25.7
Soil Ammonifiers General Quaternary Derivatives 10.3–123.5

Biological Activity

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and pharmacological properties based on recent research findings.

  • Chemical Name : this compound
  • Molecular Formula : C₈H₁₁N₃S
  • Molecular Weight : 185.26 g/mol

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of derivatives of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine. For instance:

  • A study reported that certain derivatives exhibited selective inhibition of COX-2 , a key enzyme in the inflammatory process. These compounds showed anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ketorolac in various animal models .
  • In vivo tests demonstrated that some derivatives achieved up to 95.5% inhibition of writhing in acetic acid-induced models compared to 85.9% for ketorolac .

Analgesic Activity

The analgesic potential of these compounds has also been explored:

  • The analgesic activity was evaluated using the acetic acid-induced writhing test , where compounds derived from 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine were administered at doses of 25 mg/kg. Results indicated significant pain relief compared to control groups .

Synthesis and Characterization

The synthesis of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine derivatives typically involves several key steps:

  • Starting Materials : The synthesis often begins with hydrazines and carbonyl compounds.
  • Cyclization : The formation of the triazole ring is achieved through cyclization reactions under acidic or basic conditions.
  • Characterization Techniques : Products are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity.

Case Studies

StudyCompound VariationBiological ActivityReference
13-(Adamantan-1-yl)-6,7,8,9-tetrahydro derivativeAnti-inflammatory (COX-2 inhibition)
2Diarylsubstituted variantsAnalgesic activity (inhibition of writhing)
3Potassium salt formAntimicrobial activity against bacterial strains

Pharmacological Insights

The pharmacological profile of these compounds suggests a multifaceted mechanism of action:

  • COX Inhibition : Many derivatives selectively inhibit COX-2 over COX-1 which reduces gastrointestinal side effects common with traditional NSAIDs.
  • GABA Receptor Interaction : Some studies indicate potential interactions with GABA receptors which may contribute to their analgesic effects .

Q & A

Q. What are the standard synthesis protocols for 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol and its derivatives?

The synthesis involves two primary stages:

  • Stage I : Synthesis of 3-arylaminomethyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepines via condensation of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine with (4-R-phenylamino)-acetic acid hydrazide under reflux in ethyl acetate .
  • Stage II : Alkylation of the triazole nitrogen using phenacyl bromides to form quaternary salts (e.g., 3-arylaminomethyl-1-(2-oxo-2-arylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromides). Cyclization with 10% NaOH yields aryl-substituted triazacyclopenta[cd]azulen derivatives . Key reagents: Ethyl acetate, phenacyl bromides, NaOH. Yields range from 79% to 90% depending on substituents .

Q. What is the antimicrobial spectrum of this compound, and what are the reported MIC values?

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus MRSA) and fungi (e.g., C. albicans), with MIC values ranging from 6.2 to 25.0 µg/mL for sensitive strains. Gram-negative bacteria (e.g., E. coli, P. aeruginosa) show reduced susceptibility, requiring higher concentrations (≥50 µg/mL) . Table 1 : Select MIC Values

StrainMIC Range (µg/mL)Reference Derivative
S. aureus (MRSA)6.2–12.55fa
C. albicans12.5–25.06ab
E. coli≥50.05dc

Q. Which characterization techniques are critical for verifying the structure of synthesized derivatives?

  • 1H NMR : Confirms alkylation sites and cyclization (e.g., δ 1.76–1.91 ppm for CH₂ groups in azepine ring) .
  • Elemental Analysis : Validates purity and stoichiometry (e.g., %N ≈11.4 for quaternary salts) .
  • HPLC : Determines purity (>95% for active derivatives) .

Advanced Research Questions

Q. How do structural modifications (e.g., aryl substituents) influence antimicrobial efficacy?

  • Electron-withdrawing groups (e.g., 4-bromophenyl) enhance activity against C. albicans (MIC = 12.5 µg/mL) by increasing electrophilicity .
  • Methoxy groups (e.g., 4-methoxyphenyl) improve Gram-positive activity, likely via enhanced membrane penetration .
  • Quaternary nitrogen in cyclized derivatives (e.g., triazacyclopenta[cd]azulen) broadens spectrum by enabling interactions with fungal lanosterol 14α-demethylase .

Q. What hypotheses exist regarding the mechanism of action against microbial targets?

While not fully elucidated, the compound shares structural motifs with Linezolid (protein synthesis inhibitor) and Fluconazole (lanosterol demethylase inhibitor). Proposed mechanisms include:

  • Fungal Targets : Inhibition of 14α-demethylase via triazole-thiol coordination to heme iron, disrupting ergosterol biosynthesis .
  • Bacterial Targets : Disruption of cell wall synthesis or ribosomal function, inferred from MIC similarities to Cefixime and Linezolid .

Q. Why are Gram-negative bacteria less susceptible to these compounds?

Gram-negative outer membranes limit permeability. Derivatives with bulky aryl groups (e.g., 4-chlorophenyl) show slightly improved activity against A. baumannii (MIC = 50 µg/mL), suggesting efflux pump evasion or modified porin interactions .

Q. How can MIC assays be optimized for this compound in resistant strains?

  • Broth Microdilution : Use cation-adjusted Mueller-Hinton broth for bacteria and RPMI-1640 for fungi, incubated at 35°C for 18–24 hours .
  • Synergy Testing : Combine with efflux pump inhibitors (e.g., PAβN) to assess resistance mechanisms .

Q. What role does this compound play in mitigating microbiologically influenced corrosion (MIC)?

At 10.3–123.5 µg/mL , it inhibits ammonifying bacteria (e.g., Bacillus simplex, Streptomyces gardneri) in soil ferrospheres, reducing biofilm formation and anaerobic corrosion .

Q. How does its efficacy compare to reference antibiotics like Linezolid or Fluconazole?

  • Against S. aureus : Comparable to Linezolid (MIC = 6.2 vs. 4.0 µg/mL) .
  • Against C. albicans : 2–4× less potent than Fluconazole (MIC = 12.5 vs. 3.0 µg/mL) .

Q. What are the stability and solubility challenges in formulation?

  • Solubility : Poor aqueous solubility (<1 mg/mL) necessitates DMSO or ethanol co-solvents .
  • Stability : Degrades at >40°C; storage at 4°C in inert atmosphere (N₂) is recommended .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol
Reactant of Route 2
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol

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